N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide
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Description
N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide , also known by its chemical formula C₁₁H₁₂O₃ , is a compound with interesting properties. It appears as a white to light yellow crystal powder and has been utilized in various applications.
Synthesis Analysis
The synthesis of this compound involves reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. The reaction occurs in acetone as a solvent, yielding an orange solution . The compound’s structure has been confirmed through single crystal XRD analysis .
Molecular Structure Analysis
The molecular formula of N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide is C₁₁H₁₂O₃ . It contains a pentacyclic structure with two nitrogen atoms, enhancing its aromaticity. The compound’s heteroatoms play a crucial role in its properties.
Chemical Reactions Analysis
While specific reactions involving this compound are not widely documented, it has been used in the synthesis of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acid . Further exploration of its reactivity and potential reactions would be valuable.
Physical And Chemical Properties Analysis
- Melting Point : 118-120°C
- Boiling Point : 139°C (at 2 mmHg)
- Density : Approximately 1.1503 (rough estimate)
- Refractive Index : Approximately 1.4600 (estimate)
- Solubility : Chloroform, Ethyl Acetate
- Color : Off-White to Pale Yellow
Safety And Hazards
- Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled)
- Precautionary Statements : P501, P261, P270, P271, P264, P280, P362+P364, P301+P312+P330, P302+P352+P312, P304+P340+P312
- Hazard Codes : Xn, Xi
- Risk Statements : 20/21/22, 36/37/38, 22
- Safety Statements : 22, 24/25, 36, 26
- WGK Germany : 3
- TSCA : Yes
Future Directions
Further research should explore the compound’s biological activity , potential derivatives , and its role in drug development .
Remember that this analysis is based on available information, and further studies may reveal additional insights. If you have any specific questions or need further details, feel free to ask! 🌟
properties
IUPAC Name |
N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-14(17)15-10-7-11(16)9-6-13(19-3)12(18-2)5-8(9)10/h4-6,10H,1,7H2,2-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLLFIJXBDGHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(C2=C1)NC(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide |
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